

How to prepare JNJ-56022486 for cell culture experiments

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Compound of Interest		
Compound Name:	JNJ-56022486	
Cat. No.:	B15577184	Get Quote

Application Notes and Protocols for JNJ- 56022486

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-56022486 is a potent and selective negative allosteric modulator (NAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with high selectivity for receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). As TARP-γ8 is predominantly expressed in the hippocampus, JNJ-56022486 is a valuable research tool for investigating the role of TARP-γ8-containing AMPA receptors in neurological conditions such as epilepsy. These application notes provide detailed protocols for the preparation and use of JNJ-56022486 in cell culture experiments, including functional assays to characterize its inhibitory activity.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for **JNJ-56022486** is provided in the table below.

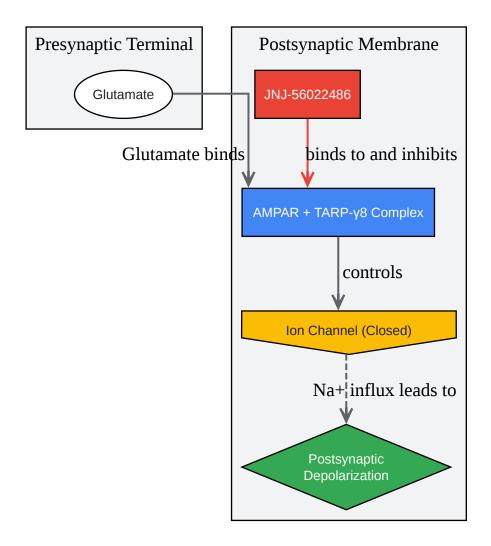


Property	Data
Mechanism of Action	Selective Negative Allosteric Modulator of TARP-y8 AMPA Receptors
Binding Affinity (Ki)	19 nM
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder)	0°C (short term), -20°C (long term, desiccated) [1]
Storage (in Solvent)	-80°C (up to 1 year)

Signaling Pathway of JNJ-56022486

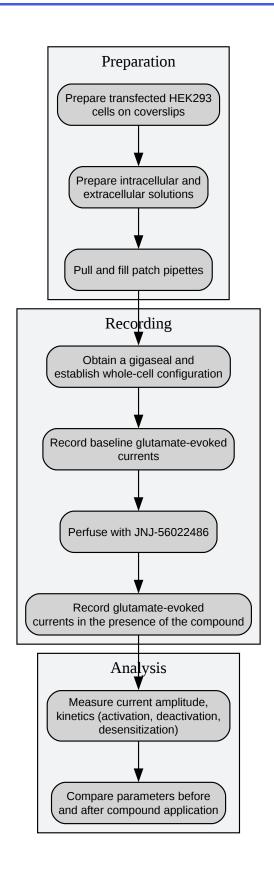
JNJ-56022486 acts by modulating the function of the AMPA receptor, a key player in excitatory synaptic transmission. The compound specifically targets AMPA receptors that are associated with the auxiliary subunit TARP-y8. This interaction allosterically reduces the ion channel's response to glutamate, thereby decreasing postsynaptic depolarization.











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References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction PMC [pmc.ncbi.nlm.nih.gov]
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